2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide is an organic compound that features a piperidine ring substituted with a bromothiophene moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Bromothiophene Moiety: The bromothiophene component can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromothiophene is then coupled with piperidine through a carbonylation reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophenes
Scientific Research Applications
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine and thiophene derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide
- 2-(1-(5-Chlorothiophene-3-carbonyl)piperidin-4-yl)acetamide
- 2-(1-(5-Methylthiophene-3-carbonyl)piperidin-4-yl)acetamide
Uniqueness
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide stands out due to the presence of the bromine atom in the thiophene ring, which can significantly influence its electronic properties and reactivity. This unique feature makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C12H15BrN2O2S |
---|---|
Molecular Weight |
331.23 g/mol |
IUPAC Name |
2-[1-(5-bromothiophene-3-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C12H15BrN2O2S/c13-10-6-9(7-18-10)12(17)15-3-1-8(2-4-15)5-11(14)16/h6-8H,1-5H2,(H2,14,16) |
InChI Key |
XBCDPLWDBIUSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)N)C(=O)C2=CSC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.